![molecular formula C16H18N2O3S B5640371 N-ethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5640371.png)

N-ethyl-4-[methyl(phenylsulfonyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

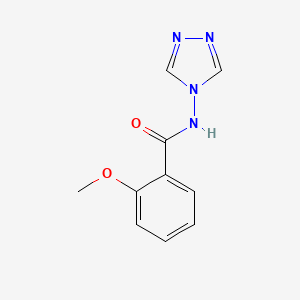

The synthesis of related benzamide compounds involves complex chemical procedures, often aiming to enhance certain pharmacological activities. For example, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides shows the versatility in creating compounds with potential electrophysiological activity similar to known class III agents (Morgan et al., 1990). Such processes include multiple steps like diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, showcasing the intricate methodologies used in synthesizing benzamide derivatives (Yang Jian-she, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals important features that contribute to their biological activities. For instance, crystal structure and Hirshfeld surface analysis provide insights into the molecule's geometry, intramolecular and intermolecular hydrogen bonds, and other stabilizing interactions that influence its chemical behavior and reactivity (Koffi Sénam Etsè et al., 2019). Such detailed structural analyses are crucial for understanding the compound's potential interactions and functionalities.

Chemical Reactions and Properties

The reactivity and chemical properties of benzamide derivatives can be diverse, depending on their specific substitutions and functional groups. For example, the synthesis and investigation of N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives highlight the potential for creating novel non-natural amino acids with unique chemical properties (Monteiro et al., 2010). These compounds’ synthesis routes illustrate the chemical reactions and modifications that benzamide derivatives can undergo, producing molecules with potential pharmacological applications.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, crystal structure, and molecular weight, are determined through various analytical techniques. The characterization of N-(2-(N-methylsulfamoyl)phenyl)formamide, for example, involves X-ray crystallography and other spectroscopic methods to elucidate its physical characteristics, which are essential for understanding its chemical stability and behavior in biological systems (Koffi Sénam Etsè et al., 2019).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity descriptors, bond orbital analyses, and electronic properties, provides insights into the molecular behavior of benzamide derivatives. Studies involving density functional theory (DFT) and other computational methods offer valuable information on the compound's reactivity nature and potential bioactivity (A. FazilathBasha et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propriétés

IUPAC Name |

4-[benzenesulfonyl(methyl)amino]-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-3-17-16(19)13-9-11-14(12-10-13)18(2)22(20,21)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHHPCFXYWSKJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-4-(N-methylbenzenesulfonamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5640341.png)

![3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5640344.png)

![2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5640368.png)

![1-(4-fluorophenyl)-N-{[5-(2-furyl)-3-isoxazolyl]methyl}cyclopropanecarboxamide](/img/structure/B5640382.png)